8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
Overview
Description
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane-2-carboxylic acid and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate . These compounds share similar structural features but may differ in their specific chemical properties and applications.
Properties
CAS No. |
1204809-89-1 |
---|---|
Molecular Formula |
C13H18NO4- |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h6,9-10H,4-5,7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FDEKZKWYTOTCTN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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